molecular formula C11H14N4O B1344429 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine CAS No. 1035840-99-3

5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B1344429
CAS No.: 1035840-99-3
M. Wt: 218.26 g/mol
InChI Key: IWNAWTSWIZNPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine typically involves multiple stepsThe reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound are less commonly reported, but they generally follow similar synthetic routes with optimizations for larger scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

5-methyl-2-piperazin-1-yl-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8-2-3-9-10(13-8)14-11(16-9)15-6-4-12-5-7-15/h2-3,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNAWTSWIZNPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.